![molecular formula C6H3IN2S B14124922 4-Iodothieno[2,3-d]pyrimidine CAS No. 18740-27-7](/img/structure/B14124922.png)
4-Iodothieno[2,3-d]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Iodothieno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by the presence of an iodine atom at the fourth position of the thieno[2,3-d]pyrimidine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodothieno[2,3-d]pyrimidine typically involves the iodination of thieno[2,3-d]pyrimidine derivatives. One common method includes the following steps:
Formation of Thieno[2,3-d]pyrimidine Core: The thieno[2,3-d]pyrimidine core can be synthesized by cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
4-Iodothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions include substituted thienopyrimidine derivatives, which can have various functional groups attached to the thieno[2,3-d]pyrimidine core.
科学研究应用
4-Iodothieno[2,3-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes such as phosphoinositide 3-kinase (PI3K) and protein kinases.
Biological Studies: The compound is studied for its potential anticancer, anti-inflammatory, and antiviral activities.
Chemical Biology: It serves as a probe for studying biological pathways and molecular interactions.
Material Science: The compound can be used in the development of organic electronic materials and sensors.
作用机制
The mechanism of action of 4-Iodothieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a PI3K inhibitor, it binds to the ATP-binding site of the enzyme, preventing its activity and thereby inhibiting downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Similar Compounds
Thieno[2,3-d]pyrimidine: The parent compound without the iodine substitution.
4-Chlorothieno[2,3-d]pyrimidine: A similar compound with a chlorine atom instead of iodine.
Thieno[3,2-d]pyrimidine: A structural isomer with different positioning of the nitrogen atoms in the pyrimidine ring.
Uniqueness
4-Iodothieno[2,3-d]pyrimidine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in coupling reactions and can also affect its binding affinity to molecular targets, making it a valuable scaffold in drug design .
属性
CAS 编号 |
18740-27-7 |
|---|---|
分子式 |
C6H3IN2S |
分子量 |
262.07 g/mol |
IUPAC 名称 |
4-iodothieno[2,3-d]pyrimidine |
InChI |
InChI=1S/C6H3IN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H |
InChI 键 |
PACMVEZTMGSGNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC2=C1C(=NC=N2)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


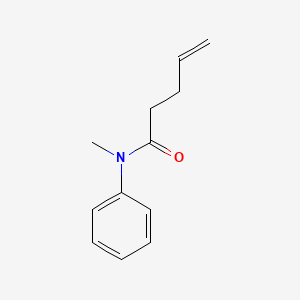
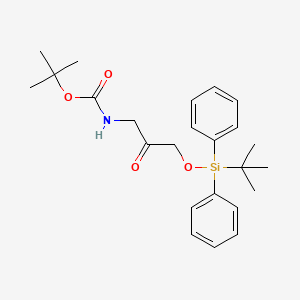

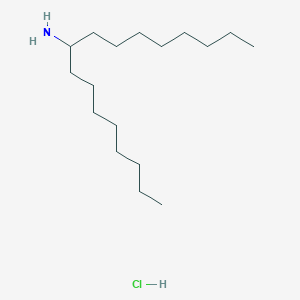
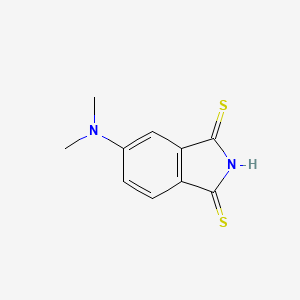
![1-(4-chlorobenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124868.png)
![N-[2-(5-Methyl-2,5-dihydro-1,2,4-oxadiazol-3-yl)phenyl]benzamide](/img/structure/B14124881.png)
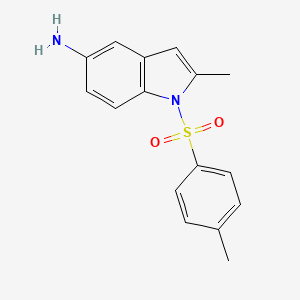
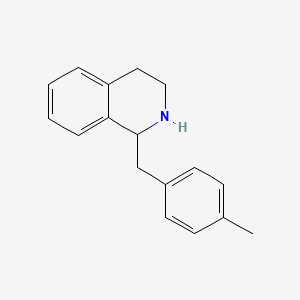
![ethyl 4-(1,7-dimethyl-2,4-dioxo-3-phenethyl-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzoate](/img/structure/B14124890.png)
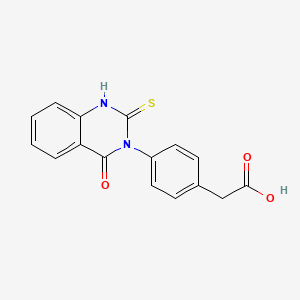
![1,5,5-Trimethyl-3-thiabicyclo[4.1.0]heptane](/img/structure/B14124905.png)

![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14124935.png)
